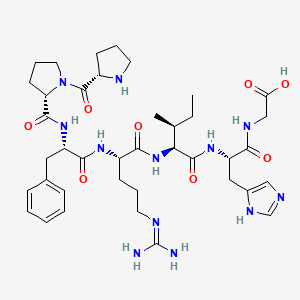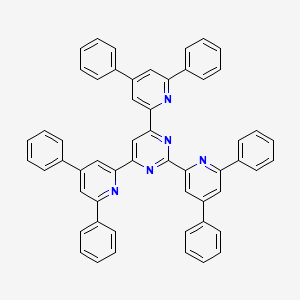
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrimidine core substituted with three pyridine rings, each of which is further substituted with phenyl groups
Preparation Methods
The synthesis of 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine can be achieved through multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this synthetic route, Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles. The reaction conditions typically involve microwave irradiation, which enhances the reaction rate and yields.
Chemical Reactions Analysis
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine include other trisubstituted pyrimidines and pyridines. For example:
2,4,6-Tris(4-pyridyl)pyridine: This compound has a similar structure but lacks the phenyl groups, which may affect its chemical properties and applications.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: This compound includes amidine groups, which can enhance its binding affinity to certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
650606-83-0 |
|---|---|
Molecular Formula |
C55H37N5 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
2,4,6-tris(4,6-diphenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C55H37N5/c1-7-19-38(20-8-1)44-31-47(41-25-13-4-14-26-41)56-50(34-44)52-37-53(51-35-45(39-21-9-2-10-22-39)32-48(57-51)42-27-15-5-16-28-42)60-55(59-52)54-36-46(40-23-11-3-12-24-40)33-49(58-54)43-29-17-6-18-30-43/h1-37H |
InChI Key |
WLRGSHQETVYCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


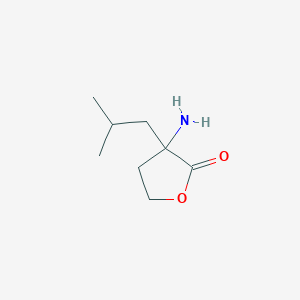
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
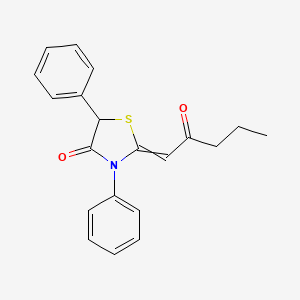
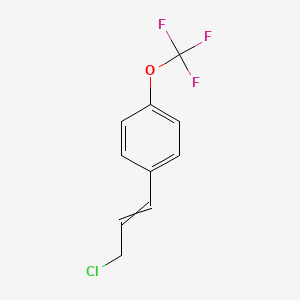
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)
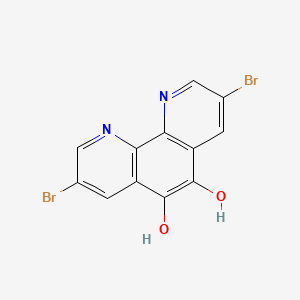
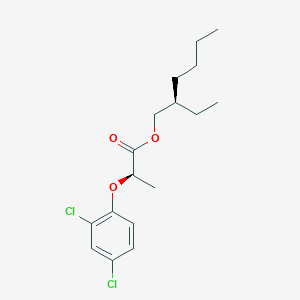

![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)

![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
